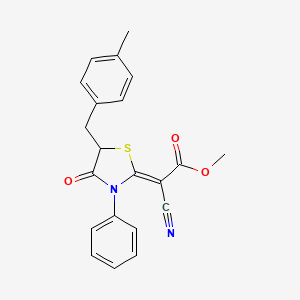

![molecular formula C19H20N6O B2526218 4-cyanopyridine-2-yl[[1-(3-méthylimidazo[4,5-b]pyridin-2-yl)pipéridin-4-yl]méthoxy] CAS No. 2415571-56-9](/img/structure/B2526218.png)

4-cyanopyridine-2-yl[[1-(3-méthylimidazo[4,5-b]pyridin-2-yl)pipéridin-4-yl]méthoxy]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

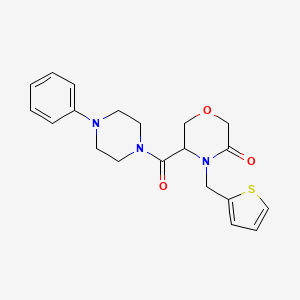

2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.

BenchChem offers high-quality 2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Le squelette imidazo[4,5-b]pyridine a été étudié pour son potentiel antimicrobien. Les chercheurs ont synthétisé des dérivés de ce composé et évalué leurs propriétés antibactériennes et antifongiques. En modifiant les substituants sur le cycle pyridine, les scientifiques visent à améliorer l’efficacité du composé contre des agents pathogènes spécifiques .

Biologie chimique et découverte de médicaments

Les dérivés de l’imidazo[4,5-b]pyridine constituent de précieux outils en biologie chimique et en découverte de médicaments. Leur capacité à interagir avec des cibles protéiques spécifiques en fait des candidats prometteurs pour le développement de nouveaux médicaments. Les chercheurs explorent leur affinité de liaison, leur sélectivité et leur mécanisme d’action afin d’identifier des pistes thérapeutiques potentielles .

Recherche sur le cancer

La structure de base de l’imidazo[4,5-b]pyridine a été étudiée pour ses propriétés anticancéreuses. Les scientifiques étudient ses effets sur les lignées cellulaires cancéreuses, l’inhibition de la croissance tumorale et l’induction de l’apoptose. En comprenant les voies moléculaires affectées par ce composé, ils visent à développer des thérapies ciblées pour divers cancers .

Modulation de l’inflammation

Les chercheurs explorent le potentiel anti-inflammatoire des dérivés de l’imidazo[4,5-b]pyridine. Ces composés peuvent interférer avec les voies de signalisation inflammatoires, ce qui les rend pertinents pour des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l’intestin et d’autres troubles liés à l’immunité .

Neurosciences et neuroprotection

Le squelette de l’imidazo[4,5-b]pyridine a des implications en neurosciences. Les scientifiques étudient ses effets sur la fonction neuronale, la neuroprotection et les maladies neurodégénératives. En élucidant ses interactions avec les récepteurs des neurotransmetteurs et les canaux ioniques, ils visent à développer des neurothérapeutiques .

Science des matériaux et électronique organique

Les dérivés de l’imidazo[4,5-b]pyridine trouvent des applications en science des matériaux. Leurs propriétés électroniques uniques les rendent appropriés pour les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (OPV) et d’autres dispositifs optoélectroniques. Les chercheurs conçoivent et synthétisent ces composés pour améliorer l’efficacité et la stabilité des dispositifs .

Mécanisme D'action

Target of Action

The compound “2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activity . They are known to act as antagonists of angiotensin II receptors , which play a crucial role in regulating blood pressure .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are generally known to interact with their targets (such as angiotensin ii receptors) and cause changes in their function . This interaction can lead to a variety of effects, depending on the specific derivative and target involved .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to affect several biochemical pathways. For instance, they can influence the angiotensin II pathway by acting as antagonists of angiotensin II receptors . This can lead to a decrease in blood pressure . .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have various effects, such as analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Analyse Biochimique

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazo[4,5-b]pyridine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They can also exhibit cytotoxic activities .

Molecular Mechanism

Imidazo[4,5-b]pyridine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-24-18-16(3-2-7-22-18)23-19(24)25-9-5-14(6-10-25)13-26-17-11-15(12-20)4-8-21-17/h2-4,7-8,11,14H,5-6,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJODEVLNGXDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)COC4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate](/img/structure/B2526136.png)

![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)

![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B2526146.png)

![2-(4-CHLOROPHENOXY)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2526153.png)

![N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2526156.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2526158.png)